

Physical and chemical properties of 2-Amino-5-ethyl-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No.: B082430

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An In-depth Technical Guide to **2-Amino-5-ethyl-1,3,4-thiadiazole**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-5-ethyl-1,3,4-thiadiazole** (CAS No. 14068-53-2). The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.^[1] This document is structured to serve researchers, scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, structural characteristics, reactivity, and key applications. We will delve into the causality behind experimental choices and provide validated protocols, ensuring scientific integrity and practical utility.

Chemical Identity and Molecular Structure

2-Amino-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with an amino group at the C2 position and an ethyl group at the C5 position.^[2] This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.

The structural integrity of the compound is well-defined, with the amino tautomer being the predominantly stable form, a conclusion supported by theoretical calculations.[3]

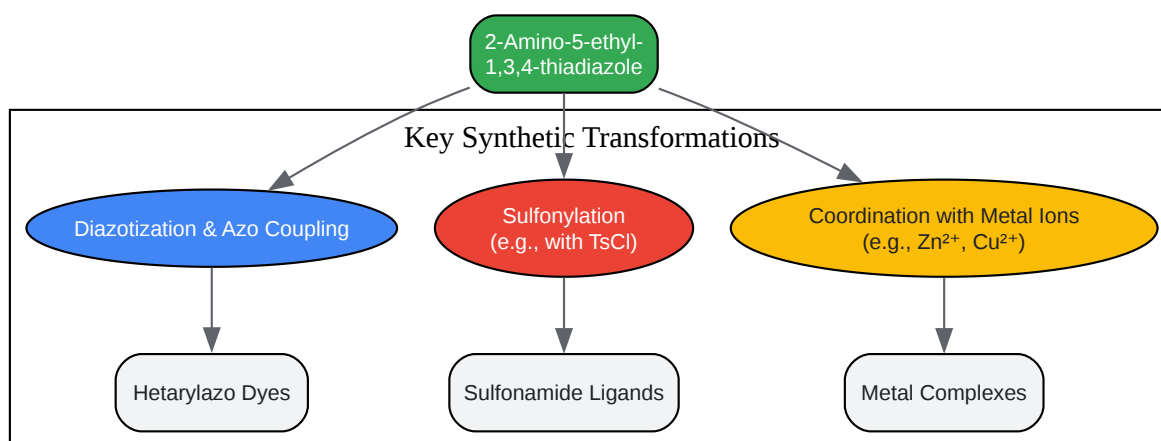
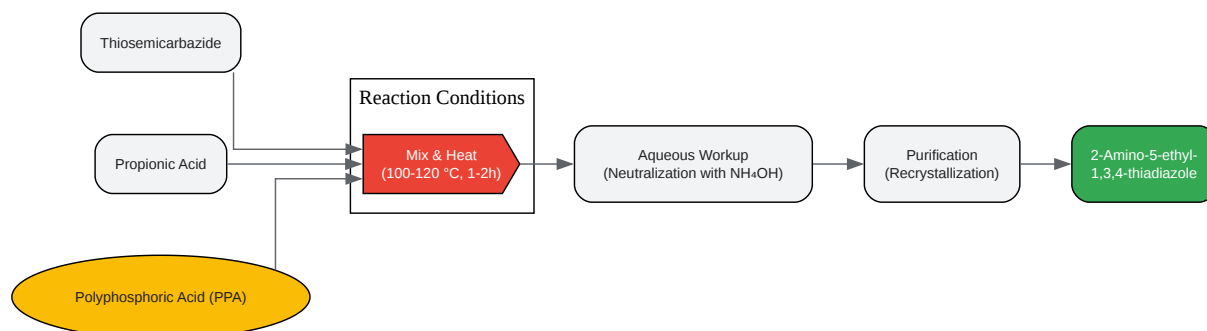
Caption: Molecular structure of **2-Amino-5-ethyl-1,3,4-thiadiazole**.

Synthesis and Purification

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is robustly achieved through the acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid.[4] The use of polyphosphoric acid as both a catalyst and a dehydrating agent provides good yields and high purity of the final product under commercially viable conditions.[4] An improved methodology involves a mixture of polyphosphoric and sulfuric acids.[5]

Synthetic Workflow

The reaction proceeds by heating thiosemicarbazide with propionic acid. The polyphosphoric acid facilitates the condensation and subsequent intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.



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